molecular formula C18H13BrN6OS B2685432 N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-60-9

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Numéro de catalogue: B2685432
Numéro CAS: 868968-60-9
Poids moléculaire: 441.31
Clé InChI: WHDBEAKHJCPMLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 3 and a thioacetamide moiety at position 4.

Propriétés

IUPAC Name

N-(4-bromophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN6OS/c19-13-3-5-14(6-4-13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-2-1-9-20-10-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDBEAKHJCPMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Analyse Des Réactions Chimiques

Reaction Types

The compound undergoes diverse chemical transformations due to its multifunctional structure, including:

  • Hydrolysis : The thioester group (-S-CO-NH-) can hydrolyze under acidic or basic conditions to form carboxylic acids or thiols.

  • Oxidation : The sulfanyl (-S-) moiety may oxidize to sulfoxides or sulfones using agents like hydrogen peroxide or m-CPBA.

  • Reduction : The acetamide group can be reduced to amines or alcohols using reagents such as LiAlH₄.

  • Substitution : The bromophenyl group may undergo nucleophilic aromatic substitution, while the triazolopyridazine core could participate in alkylation or acylation reactions.

Reagents and Reaction Conditions

Reaction Type Reagents Conditions Products
Hydrolysis NaOH (aqueous)Reflux, 2–4 hCarboxylic acid derivative
Oxidation m-CPBA (metachloroperbenzoic acid)Dichloromethane, 0°C–RTSulfoxide/sulfone analogs
Reduction LiAlH₄THF, 0°C–RTAmine or alcohol derivatives
Substitution Grignard reagents, alkyl halidesDMF, 80°CAlkylated derivatives

Hydrolysis of the Thioester Group

The thioacetamide moiety (-S-CO-NH-) can hydrolyze under basic conditions to yield a carboxylic acid derivative, as observed in similar triazolopyridazine compounds . This reaction is critical for generating intermediates in drug development.

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group is prone to oxidation, forming sulfoxides or sulfones. For example, m-CPBA selectively oxidizes the sulfanyl group to generate sulfoxides, which may enhance metabolic stability .

Reduction of the Acetamide Group

Reduction of the acetamide group (-CO-NH-) with LiAlH₄ converts it to an amine (-CH₂-NH₂), altering its biological activity. This reaction is pivotal for exploring structure-activity relationships .

Substitution Reactions

The bromophenyl group may undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., Grignard reagents) under high-temperature conditions, while the triazolopyridazine core can participate in alkylation or acylation .

Biological Implications

Reaction Biological Impact
Hydrolysis Converts to more polar derivatives, affecting solubility and bioavailability.
Oxidation Enhanced stability and altered binding affinity to molecular targets.
Reduction Modulates enzyme inhibition or receptor binding potential.
Substitution Introduces functional groups that improve selectivity or potency against therapeutic targets.

Comparative Analysis of Structural Variants

Compound Key Structural Difference Reactivity
N-(4-bromophenyl)-2-((3-(pyridin-2-yl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetamidePyridin-2-yl substituentSimilar oxidation/Reduction profiles, but altered steric effects.
N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)- triazolo[4,3-b]pyridazin]-}acetamideMethyl instead of bromineReduced electron-withdrawing effects, potentially altering reactivity.

Applications De Recherche Scientifique

Antitumor Activity

Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor properties. For instance, compounds similar to N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC₅₀ values for these compounds suggest potent inhibitory effects on tumor growth, with some derivatives showing IC₅₀ values in the nanomolar range .

c-Met Kinase Inhibition

The compound has shown promise as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase implicated in various cancers. Inhibitors targeting this pathway can impede tumor growth and metastasis. Studies have demonstrated that certain derivatives can effectively inhibit c-Met kinase activity at low concentrations, indicating their potential as therapeutic agents in oncology .

Antimicrobial Properties

Certain derivatives of the compound have also been evaluated for their antimicrobial activity against various pathogens. The presence of the thioacetamide moiety enhances the interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Case Studies

  • Study on Antitumor Efficacy :
    • A series of novel triazolo-pyridazine derivatives were synthesized and tested against A549 and MCF-7 cell lines.
    • Results indicated that several compounds exhibited IC₅₀ values below 1 μM, suggesting high potency against these cancer types.
  • c-Met Inhibition Study :
    • Derivatives were evaluated for their ability to inhibit c-Met kinase.
    • Compound 22i showed an IC₅₀ value of 48 nM, demonstrating strong inhibition and potential for further development as a targeted therapy for cancers driven by c-Met signaling.

Mécanisme D'action

The mechanism of action of N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Melting Point (K) Key Features
N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide [1,2,4]triazolo[4,3-b]pyridazine 3-pyridinyl, 6-thioacetamide (4-bromophenyl) Not reported Bromine enhances lipophilicity; thioether linkage may improve stability
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () Acetamide 4-bromophenyl, pyrazine-2-yl 433–435 Intramolecular C–H···O hydrogen bonds; 54.6° dihedral angle between rings
877634-23-6 (2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide) [1,2,4]triazolo[4,3-b]pyridazine 4-methylphenyl, sulfanyl acetamide Not reported Methyl group reduces steric hindrance compared to bromophenyl
891117-12-7 (2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]triazolo[4,3-b]pyridazine 4-ethoxyphenyl, 3-methyl core Not reported Ethoxy group increases polarity; methyl core may alter electronic properties

Key Observations:

Core Modifications: The triazolopyridazine core in the target compound distinguishes it from simpler acetamide derivatives (e.g., ’s pyrazine-based analog).

Substituent Effects :

  • Bromophenyl vs. Methyl/Ethoxyphenyl : The bromine atom in the target compound increases molecular weight (79.9 g/mol) and lipophilicity (clogP ~3.5 estimated) compared to methyl (-CH₃) or ethoxy (-OCH₂CH₃) groups. This may enhance blood-brain barrier penetration or protein binding .
  • Thioacetamide Linkage : The thioether (C–S–C) bond in the target compound offers greater metabolic stability than oxygen-based ethers, as sulfur is less prone to oxidative degradation .

Synthetic Routes :

  • The target compound likely follows a route similar to ’s acetamide synthesis, involving carbodiimide-mediated coupling (e.g., EDC/HCl) between a carboxylic acid and amine. However, the triazolopyridazine-thioacetamide linkage may require additional steps, such as nucleophilic substitution with a thiol .

Crystallographic and Intermolecular Interactions

  • ’s 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide exhibits a dihedral angle of 54.6° between the bromophenyl and pyrazine rings, with intramolecular C–H···O hydrogen bonds forming an S(6) motif. Weak N–H···N and C–H···O interactions stabilize its crystal lattice .
  • The sulfur atom in the thioacetamide could participate in S···π interactions, altering packing efficiency compared to oxygen analogs .

Pharmacological Implications (Inferred)

  • Triazolopyridazine Derivatives : Compounds like 877634-23-6 and 891117-12-7 are explored as kinase inhibitors due to their planar heterocyclic cores, which mimic ATP’s purine motif .
  • Bromine Substitution : Heavy atoms like bromine are often used in fragment-based drug discovery to improve binding affinity via halogen bonds (e.g., with carbonyl oxygen or π-systems) .

Activité Biologique

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bromophenyl group,
  • A triazolo-pyridazine moiety,
  • A thioacetamide functional group.

The molecular formula of the compound is C17H13BrN4SC_{17}H_{13}BrN_4S, with a molecular weight of approximately 385.3 g/mol .

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. Research indicates that it can inhibit:

  • Carbonic anhydrase ,
  • Cholinesterase enzymes,
    which play crucial roles in various physiological processes .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In comparative studies:

  • It demonstrated moderate activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
  • In vitro tests showed that it was less active than the standard drug rifampicin but still exhibited promising results against Mycobacterium bovis BCG with MIC values of 31.25 μg/mL .

Anticancer Potential

The compound's anticancer properties have been explored in several studies:

  • It showed significant cytotoxic effects on human colon cancer (HCT 116) cell lines with an IC50 value of 4.363 μM, indicating high potency compared to doxorubicin .
  • Molecular docking studies suggest that its mechanism may involve the inhibition of tyrosine kinases, which are critical in cancer cell proliferation .

Study 1: Antitubercular Activity

In a study focusing on the design and synthesis of triazole derivatives, this compound was part of a series that showed promising antitubercular activity. The most active derivatives were subjected to further molecular interaction studies to elucidate their binding affinities to target enzymes .

Study 2: Anticancer Efficacy

Another investigation assessed the compound's efficacy against various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis in cancer cells. The findings support its potential as a lead compound for further development in cancer therapeutics .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitubercularMycobacterium tuberculosis1.35 - 2.18 μM
AntimycobacterialMycobacterium bovis BCG31.25 μg/mL
AnticancerHCT 116 (human colon cancer)4.363 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Utilize palladium-catalyzed cross-coupling reactions to assemble the triazolopyridazine core, as demonstrated for similar triazolopyridazine derivatives .
  • Step 2 : Introduce the thioacetamide moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) with a molar ratio of 1:1.2 (core:thiol reagent) to minimize side reactions .
  • Purity Optimization : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Confirm purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the pyridin-3-yl and 4-bromophenyl groups. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and the acetamide carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and confirms the triazolopyridazine-thioacetamide linkage geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. What solvent systems are suitable for in vitro solubility testing of this compound?

  • Recommended Solvents :

  • Polar aprotic solvents : DMSO (≥50 mg/mL) for stock solutions, diluted in PBS (pH 7.4) for biological assays.
  • Co-solvent systems : For low aqueous solubility, use PEG-400/water (1:1 v/v) or cyclodextrin-based formulations .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • SAR Design :

  • Core Modifications : Replace the pyridin-3-yl group with pyrimidine or quinoline moieties to assess impact on target binding .
  • Substituent Effects : Systematically vary the 4-bromophenyl group (e.g., Cl, CF3_3, OCH3_3) to evaluate electronic and steric contributions.
  • Biological Assays : Pair synthetic modifications with in vitro kinase inhibition assays (e.g., BRD4 IC50_{50}) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Case Example : If tumor suppression efficacy varies between 2D cell monolayers and 3D tumorsphere models:

  • Hypothesis : The compound may selectively target cancer stem cells (CSCs) via epigenetic mechanisms (e.g., Lin-28/let-7 pathway modulation) .
  • Validation : Perform RNA-seq on treated tumorspheres to identify differentially expressed miRNAs (e.g., let-7 family) and validate using qPCR .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic (PK) profile?

  • In Vivo PK Protocol :

  • Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Analysis : Quantify compound levels via LC-MS/MS. Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC. Note: Bivalent triazolopyridazine derivatives often exhibit prolonged t1/2t_{1/2} (>6 hours) due to enhanced protein binding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.